3,3,5-Trimethylcyclohexanol

Übersicht

Beschreibung

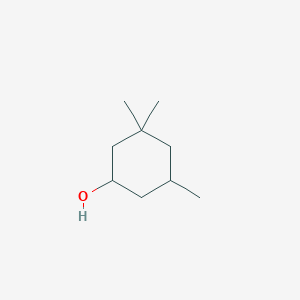

3,3,5-Trimethylcyclohexanol is an organic compound with the molecular formula C9H18O. It is a cyclohexanol derivative characterized by three methyl groups attached to the cyclohexane ring at positions 3, 3, and 5. This compound is known for its minty flavor and is used as a precursor in the synthesis of various chemical products, including the vasodilator cyclandelate and the sunscreen component homosalate .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

TMCH serves as a precursor in the synthesis of several pharmaceutical compounds:

- Cyclandelate : An antispasmodic drug used for its vasodilatory properties. TMCH is converted into cyclandelate through a series of chemical reactions, making it valuable in treating circulatory disorders .

- Amino Acid Esters : TMCH is utilized in the preparation of pure isomeric forms of amino acid esters, which are important for studying pharmacological activities and toxicological properties .

Case Study: Cyclandelate Production

A patent outlines a method for synthesizing cyclandelate from TMCH, detailing the reaction conditions and yields achieved. The process demonstrates high efficiency and purity, emphasizing TMCH's role in pharmaceutical applications .

Cosmetic Applications

TMCH is recognized for its use in cosmetic formulations, particularly in sunscreen products:

- Homosalate : A key ingredient in sunscreens that helps absorb UV radiation. TMCH's ability to form esters with salicylic acid enhances its efficacy as a UV filter .

- Fragrance Component : Its mint-like odor makes it a popular choice in toothpaste and chewing gum formulations as an alternative to menthol .

Case Study: Sunscreen Formulation

Research has shown that incorporating TMCH-derived homosalate into sunscreen formulations significantly improves UV protection while maintaining skin compatibility. The study highlights the compound's effectiveness and safety profile in cosmetic applications .

Industrial Applications

TMCH is employed in various industrial processes due to its solvent properties:

- Solvent and Additive : Used as an industrial solvent with high boiling points, TMCH serves as a flow control agent in paints and coatings, enhancing surface finish and gloss .

- Plasticizer Production : It acts as an intermediate in the synthesis of plasticizers and lubricants, contributing to the development of new materials with desirable mechanical properties .

Data Table: Industrial Applications of TMCH

| Application | Description | Benefits |

|---|---|---|

| Solvent | High boiling point solvent | Improves product stability |

| Flow Control Agent | Enhances leveling in coatings | Better surface finish |

| Plasticizers | Intermediate for new plasticizers | Improved flexibility and durability |

Research Applications

In scientific research, TMCH is utilized for studying various chemical reactions and properties:

- Stereochemistry Studies : TMCH's chiral centers allow researchers to investigate the effects of stereochemistry on biological activity and reactivity .

- Chemical Synthesis : As a secondary alcohol, TMCH is a valuable building block for synthesizing complex organic molecules, including cyclic mandelic acid esters and other derivatives .

Case Study: Stereochemical Investigation

A study focused on the stereochemical implications of TMCH derivatives demonstrated varying biological activities based on stereoisomerism. This research underscores the importance of chirality in drug design and development .

Wirkmechanismus

Target of Action

3,3,5-Trimethylcyclohexanol, also known as Homomenthol, is a secondary alcohol that exhibits inhibitory activity against HMG-CoA reductase . HMG-CoA reductase is an enzyme that plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other types of sterols.

Mode of Action

As an inhibitor of HMG-CoA reductase, this compound interferes with the normal function of this enzyme, thereby disrupting the mevalonate pathway . This disruption leads to a decrease in the production of cholesterol and other sterols, which can have various effects on cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting HMG-CoA reductase, this compound reduces the production of mevalonate, a key intermediate in the synthesis of cholesterol and other sterols. This can lead to downstream effects such as altered membrane fluidity and function, as well as changes in the synthesis of other molecules that depend on the mevalonate pathway.

Result of Action

The inhibition of HMG-CoA reductase by this compound leads to a decrease in the production of cholesterol and other sterols . This can have various effects at the molecular and cellular levels, including changes in membrane fluidity and function, alterations in the synthesis of other molecules that depend on the mevalonate pathway, and potential impacts on cellular growth and proliferation.

Biochemische Analyse

Biochemical Properties

It is known to exhibit inhibitory activity against HMG-CoA reductase (EC 1.1.1.34/EC 1.1.1.88), an enzyme that plays a crucial role in cholesterol synthesis

Cellular Effects

Given its inhibitory activity against HMG-CoA reductase, it may influence cellular processes related to cholesterol synthesis

Molecular Mechanism

It is known to inhibit HMG-CoA reductase, potentially affecting cholesterol synthesis

Metabolic Pathways

Given its known interaction with HMG-CoA reductase, it may be involved in pathways related to cholesterol synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,3,5-Trimethylcyclohexanol can be synthesized through the hydrogenation of isophorone. The hydrogenation process involves the use of hydrogen gas and a suitable catalyst, such as supported nickel or cobalt, under specific conditions of temperature and pressure .

Industrial Production Methods: In industrial settings, the hydrogenation of isophorone is carried out in large-scale reactors. The process typically involves the use of a hydrogenation catalyst, such as RANEY® nickel, and a solvent like tetrahydrofuran to enhance the selectivity and yield of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3,5-Trimethylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

Cyclohexanol: A simpler cyclohexanol derivative without the methyl groups.

3,3,5-Trimethylcyclohexanone: The oxidized form of 3,3,5-trimethylcyclohexanol.

Homosalate: A sunscreen agent derived from this compound.

Uniqueness: this compound is unique due to its specific structure with three methyl groups, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate in the synthesis of various chemical products, including pharmaceuticals and industrial compounds .

Biologische Aktivität

3,3,5-Trimethylcyclohexanol (TMCH) is a secondary alcohol with the chemical formula C9H18O. It is notable for its role as a precursor to several biologically active compounds, including the vasodilator cyclandelate and the sunscreen component homosalate. This article explores the biological activity of TMCH, focusing on its pharmacological properties, metabolic pathways, and potential applications in various fields.

Molecular Characteristics:

- Molecular Weight: 142.24 g/mol

- Density: 0.878 g/cm³

- Boiling Point: 187.7 °C

- Melting Point: 30-32 °C

TMCH can be synthesized through the hydrogenation of isophorone in the presence of catalysts such as ruthenium, which enhances yield and purity . The compound exhibits a mint flavor, making it useful in flavoring applications.

Vasodilatory Effects

TMCH is recognized as a precursor to cyclandelate, a compound with vasodilatory properties. Cyclandelate has been used in clinical settings to treat conditions such as peripheral vascular diseases by improving blood flow . The mechanism involves the relaxation of vascular smooth muscle, leading to increased blood vessel diameter.

Inhibition of HMG-CoA Reductase

Research indicates that TMCH exhibits inhibitory activity against HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis . This property suggests potential applications in managing hypercholesterolemia and cardiovascular diseases.

Metabolism and Endocrine Activity

TMCH is metabolized primarily to homosalate and salicylic acid in liver microsomes . Studies utilizing the ToxCast/Tox21 database have assessed the endocrine activity of TMCH and related compounds. The findings indicate that while TMCH and its metabolites exhibit some biological activity, they generally show low potency in endocrine disruption assays . For instance, most activities were observed at concentrations significantly higher than those typically found in human plasma.

Case Studies and Research Findings

- Vasodilatory Study : A study demonstrated that TMCH-derived cyclandelate effectively improved circulation in patients with peripheral arterial disease. Patients reported enhanced mobility and reduced symptoms of claudication after treatment .

- Cholesterol Management : In vitro studies confirmed that TMCH's inhibition of HMG-CoA reductase leads to a decrease in cholesterol synthesis. This effect was observed in human liver cell cultures treated with varying concentrations of TMCH .

- Toxicology Assessment : Research evaluating the toxicological profile of TMCH indicated minimal acute toxicity at therapeutic doses. Long-term studies are necessary to fully understand its safety profile .

Applications in Industry

TMCH serves multiple roles across various industries:

- Pharmaceuticals : As a precursor for vasodilators and cholesterol-lowering agents.

- Cosmetics : Utilized in sunscreen formulations due to its metabolite homosalate's UV-filtering properties.

- Flavoring Agents : Its mint flavor makes it suitable for use in food products like chewing gum and toothpaste.

Eigenschaften

IUPAC Name |

3,3,5-trimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRVXFOKWJKTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041815 | |

| Record name | 3,3,5-Trimethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Colorless liquid; [Hawley] May be supercooled liquid; [MSDSonline], Solid, Colourless crystals; menthol-like camphorous odour | |

| Record name | Cyclohexanol, 3,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,5-Trimethylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dihydroisophorol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,3,5-Trimethyl cyclohexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1031/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

198 °C, 80.00 °C. @ 20.00 mm Hg | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dihydroisophorol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

73.9 °C, 165 °F OC | |

| Record name | 3,3,5-Trimethylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN WATER, Insoluble in water; soluble in oils, Soluble at room temperature (in ethanol) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,3,5-Trimethyl cyclohexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1031/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.878 @ 40 °C/20 °C | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.9 (AIR= 1) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.1 [mmHg], 0.1 MM HG @ 20 °C | |

| Record name | 3,3,5-Trimethylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQ | |

CAS No. |

116-02-9, 767-54-4, 933-48-2 | |

| Record name | 3,3,5-Trimethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,5-Trimethylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclonol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 3,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,5-Trimethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3,5,5-trimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-3,5,5-trimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,5-trimethylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08CL3G94GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dihydroisophorol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

37.0 °C, 30.00 to 34.00 °C. @ 760.00 mm Hg | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dihydroisophorol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the provided research doesn't extensively explore direct target interactions for 3,3,5-Trimethylcyclohexanol itself, some insights can be gleaned:

- Cyclandelate (a this compound derivative) as a vasodilator: Research suggests that cyclandelate, the mandelic acid ester of this compound, acts as a vasodilator, primarily targeting smooth muscle cells in blood vessels []. This action leads to improved blood flow, particularly in peripheral and cerebrovascular systems.

ANone:

- Spectroscopic Data: While the provided abstracts don't contain specific spectroscopic data, several techniques are relevant for characterizing this compound:

- NMR Spectroscopy (1H and 13C): Can provide information on the compound's structure, including the position and orientation (axial/equatorial) of the hydroxyl group and methyl substituents. One study specifically investigated the 17O NMR spectra of this compound and related compounds [].

- Infrared Spectroscopy (IR): Can identify functional groups, particularly the characteristic O-H stretch of the alcohol group. Research has used IR spectroscopy to analyze this compound and related esters [].

ANone: The provided research focuses more on the synthesis, characterization, and biological effects of this compound rather than its material compatibility and stability in various conditions. Further investigation is needed to answer these questions comprehensively.

ANone: The provided research doesn't highlight any specific catalytic properties or applications of this compound. Its primary focus is on its synthesis, biological activity, and the properties of its derivatives.

ANone: Although the provided research doesn't present a systematic SAR study, it offers some clues regarding the importance of structural modifications:

- Esterification: Converting this compound into its mandelic acid ester (cyclandelate) significantly enhances its vasodilatory potency []. This modification likely influences its pharmacokinetic and pharmacodynamic properties.

- Substitutions on the aryloxy group: Research on clofibrate-related compounds, which share structural similarities with cyclandelate, suggests that substitutions on the aryloxy group can significantly impact their lipid-lowering activity []. This finding highlights the importance of this region for biological activity.

ANone: The provided research doesn't delve into the stability or specific formulation strategies for this compound. Further research is needed to assess its stability under various conditions and develop optimal formulations.

ANone: The provided research doesn't discuss specific SHE regulations for this compound. As with any chemical, it's essential to consult relevant safety data sheets and adhere to proper handling and disposal procedures.

ANone: While the focus is primarily on cyclandelate, some information can be extrapolated:

- Metabolism: Cyclandelate is metabolized to this compound and mandelic acid in vivo. Plasma concentrations of both metabolites have been measured following cyclandelate administration [].

- Elimination: A study investigated methods to determine free and conjugated this compound in plasma and urine, suggesting that it's excreted through both routes [].

ANone: The provided research doesn't specifically address the in vitro or in vivo efficacy of this compound itself. Most studies focus on cyclandelate's clinical applications and its effects in animal models.

ANone: The provided research doesn't cover resistance or cross-resistance mechanisms related to this compound. Further investigation is needed to assess its potential for inducing resistance.

ANone: The research provided doesn't delve into detailed toxicological studies of this compound. Standard safety protocols should be followed when handling this compound, and further research is needed to fully characterize its safety profile.

ANone: The provided research primarily focuses on the synthesis and characterization of this compound and doesn't delve into specific drug delivery or targeting strategies. These aspects would require further investigation and optimization.

ANone: The available research doesn't explore the use of biomarkers or diagnostics specifically for this compound. This area presents an opportunity for future research to improve personalized treatment approaches.

A: The research highlights the use of gas chromatography for analyzing this compound in biological samples []. This method enables the separation and quantification of free and conjugated forms of the compound in plasma and urine.

ANone: The provided research doesn't address the environmental impact or degradation of this compound. Assessing its potential environmental effects and developing sustainable practices regarding its use and disposal would be crucial.

ANone: The provided research doesn't specifically investigate the dissolution or solubility of this compound. These properties can significantly impact its bioavailability and require further study.

A: While the research mentions using gas chromatography for analysis, it doesn't provide specific details on method validation []. Robust validation procedures would be essential to ensure the reliability and accuracy of analytical data.

ANone: The available research primarily focuses on the scientific aspects of this compound and doesn't elaborate on specific quality control and assurance measures. These aspects would be critical for its potential development and application.

ANone: The provided research doesn't discuss the immunogenicity or immunological responses associated with this compound. Further investigation is needed to determine if it triggers any immune reactions and explore potential mitigation strategies.

ANone: The provided research offers a glimpse into the historical research on this compound:

- Early Synthesis and Characterization: Research dating back to the mid-20th century focused on synthesizing this compound and its derivatives [, ]. Scientists investigated the stereochemistry of its isomers and used techniques like infrared spectroscopy to characterize its structure.

- Investigation of Biological Activity: Subsequent research explored the biological activities of this compound and its derivatives, particularly its role as a metabolite of the vasodilator cyclandelate [, , ]. This led to studies on its pharmacokinetics, metabolism, and potential therapeutic applications.

- Focus on Green Chemistry: More recent studies have emphasized green chemistry approaches for synthesizing this compound and its esters, highlighting the importance of environmentally friendly methodologies [].

ANone: The research on this compound demonstrates clear interdisciplinary connections:

- Organic Chemistry and Medicinal Chemistry: The synthesis of novel this compound derivatives and the exploration of their biological activities highlight the interplay between organic synthesis and medicinal chemistry [, ].

- Analytical Chemistry and Pharmacology: Studies investigating the pharmacokinetics and metabolism of this compound rely heavily on analytical techniques developed in analytical chemistry [, ].

- Synthetic Chemistry and Green Chemistry: The development of environmentally friendly synthetic procedures for this compound and its esters reflects the growing synergy between synthetic chemistry and green chemistry principles [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.